![molecular formula C10H8BrNO B1272746 4-(Bromomethyl)-5-phenyloxazole CAS No. 368869-94-7](/img/structure/B1272746.png)
4-(Bromomethyl)-5-phenyloxazole
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound similar to “4-(Bromomethyl)-5-phenyloxazole”, namely “4-(Bromomethyl)benzoic acid”, has been reported . The molecular formula is C8H7BrO2 and the molecular weight is 215.04 g/mol .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the photolysis of a derivative of “4-(Bromomethyl)-5-phenyloxazole” was found to generate a radical via homolytic C–Br bond cleavage .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-(Bromomethyl)benzoic acid”, have been reported . It has a molecular weight of 215.04 g/mol .
Scientific Research Applications
Synthesis of Chelating Ligands
4-(Bromomethyl)-5-phenyloxazole: is utilized in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands are particularly valuable in coordination chemistry where they can bind to metal ions, forming complexes that are useful in catalysis, material science, and medicinal chemistry.
Preparation of Tetrazole Derivatives
This compound is instrumental in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting with 2H-tetrazole in the presence of potassium hydroxide . Tetrazole derivatives are significant in pharmaceuticals due to their bioisosteric similarity to carboxylic acid groups, making them useful in drug design.
Sensing Applications
The structure of 4-(Bromomethyl)-5-phenyloxazole allows for its use in sensing applications. Boronic acids derived from similar structures interact with diols and Lewis bases, which can be exploited in the development of sensors for detecting various biological and chemical substances .
Biological Labelling and Protein Modification
Compounds structurally related to 4-(Bromomethyl)-5-phenyloxazole are used in biological labelling and protein modification. The reactivity of the bromomethyl group enables the attachment of probes or markers to biomolecules, aiding in the study of biological processes and molecular diagnostics .
Analytical Separation Techniques
The bromomethyl group in 4-(Bromomethyl)-5-phenyloxazole can be used to modify surfaces or create functional groups that are useful in chromatography and other separation techniques. This application is essential in the purification of complex mixtures and the analysis of compound structures .
Material Science and Polymer Chemistry
The reactivity of 4-(Bromomethyl)-5-phenyloxazole with various nucleophiles makes it a valuable building block in material science. It can be used to create polymers with specific properties or to modify the surface of materials for improved performance in a range of applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(bromomethyl)-5-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYSMAZUGYWNJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379969 | |
Record name | 4-(bromomethyl)-5-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
368869-94-7 | |
Record name | 4-(Bromomethyl)-5-phenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368869-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(bromomethyl)-5-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)-5-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.